

# Physicochemical properties of 5,6-Difluorobenzo[d]thiazol-2-amine

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## Compound of Interest

Compound Name: 5,6-Difluorobenzo[d]thiazol-2-amine

Cat. No.: B2910396

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An In-depth Technical Guide on the Physicochemical Properties of **5,6-Difluorobenzo[d]thiazol-2-amine**

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound **5,6-Difluorobenzo[d]thiazol-2-amine** (CAS No: 352214-93-8). The information presented is intended to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery.

## Core Physicochemical Data

The fundamental physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing everything from solubility and absorption to metabolic stability and target engagement.<sup>[1][2]</sup> While experimental data for **5,6-Difluorobenzo[d]thiazol-2-amine** is limited, the following table summarizes available computed and structural information.

Table 1: Summary of Physicochemical Properties for **5,6-Difluorobenzo[d]thiazol-2-amine**

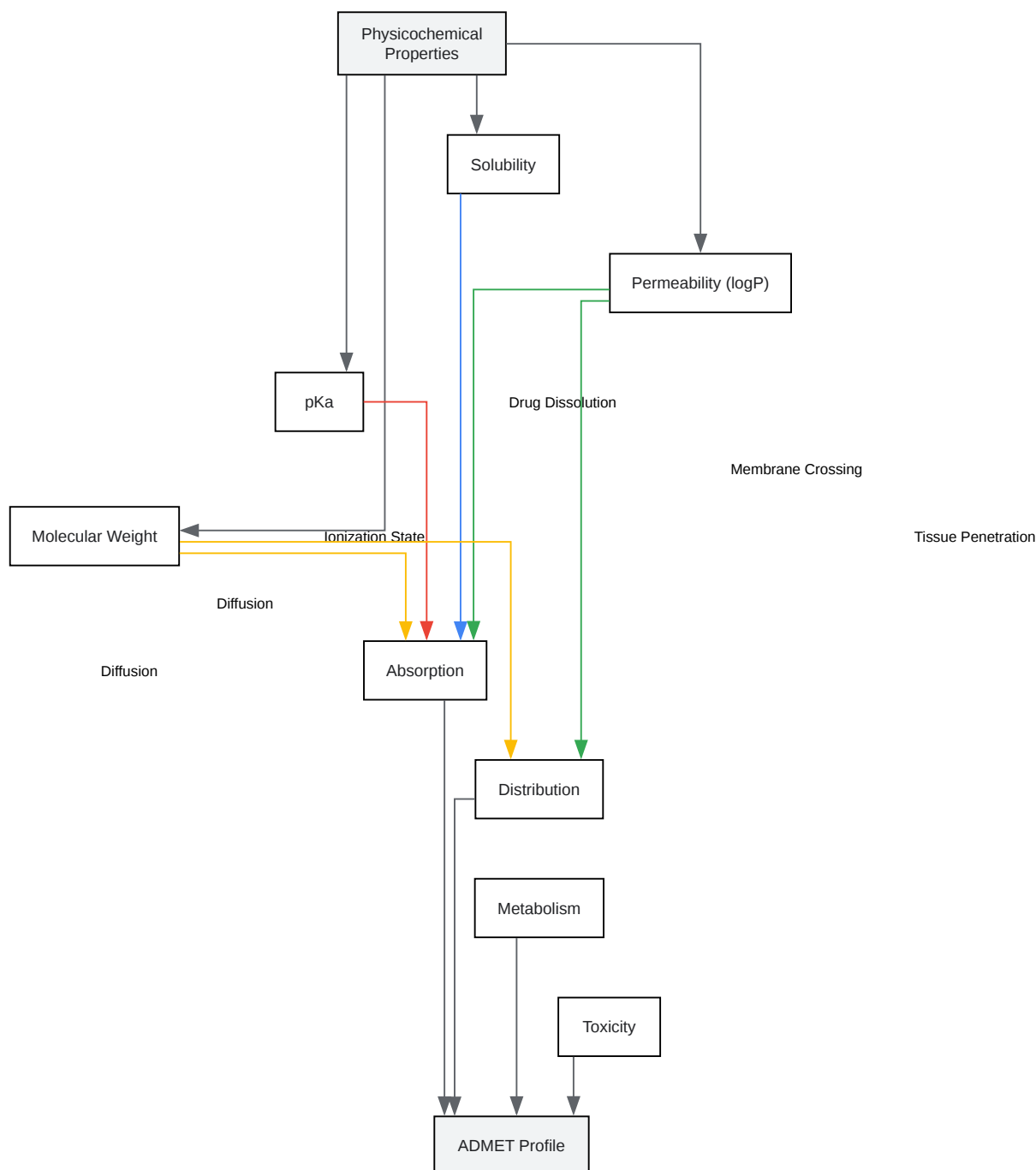
Property	Value	Data Type	Source
Molecular Formula	C <sub>7</sub> H <sub>4</sub> F <sub>2</sub> N <sub>2</sub> S	---	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	186.18 g/mol	---	<a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	352214-93-8	---	<a href="#">[3]</a> <a href="#">[4]</a>
Boiling Point	318.02 °C at 760 mmHg	Predicted	<a href="#">[4]</a>
Topological Polar Surface Area	67.2 Å <sup>2</sup>	Computed	<a href="#">[4]</a>
logP	2.73790	Predicted	<a href="#">[4]</a>
XLogP3	2.2	Computed	<a href="#">[4]</a>
Hydrogen Bond Donor Count	1	Computed	<a href="#">[4]</a>
Hydrogen Bond Acceptor Count	5	Computed	<a href="#">[4]</a>
Rotatable Bond Count	0	Computed	<a href="#">[4]</a>
Density	1.592 g/cm <sup>3</sup>	Predicted	<a href="#">[4]</a>
Flash Point	146.134 °C	Predicted	<a href="#">[4]</a>
Solubility	No data available	Experimental	<a href="#">[3]</a>
Melting Point	No data available	Experimental	<a href="#">[4]</a>

Note: Many of the listed properties are computationally predicted and have not been experimentally verified. These values should be used as estimates.

## Relevance of Physicochemical Properties in Drug Discovery

The physicochemical properties outlined above are essential for predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) profile.[\[1\]](#)

Understanding these characteristics early in the drug discovery process can significantly reduce attrition rates in later stages.



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Caption: Relationship between physicochemical properties and ADMET profile.

## Experimental Protocols for Property Determination

While specific experimental data for **5,6-Difluorobenzo[d]thiazol-2-amine** is not widely published, the following section details standard methodologies for determining key physicochemical properties. These protocols are broadly applicable to small organic molecules.

### Melting Point Determination

The melting point is a fundamental indicator of purity.

- Methodology: The open capillary method is standard.<sup>[5]</sup>
  - A small, dry sample of the compound is packed into a capillary tube.
  - The tube is placed in a calibrated melting point apparatus.
  - The temperature is raised at a controlled rate.
  - The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.<sup>[5]</sup>

### logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity, which influences its permeability across biological membranes.<sup>[1]</sup>

- Methodology: The shake-flask method is the traditional gold standard.
  - A solution of the compound is prepared in a biphasic system of n-octanol and water (often buffered to pH 7.4 for logD).<sup>[1]</sup>
  - The mixture is agitated vigorously to allow the compound to partition between the two phases until equilibrium is reached.
  - The two phases are separated.

- The concentration of the compound in each phase is determined, typically using UV-Vis spectroscopy or HPLC.
- LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[\[2\]](#)

## pKa (Acid Dissociation Constant)

pKa defines the state of ionization of a compound at a given pH, which affects solubility, permeability, and target binding.[\[6\]](#)

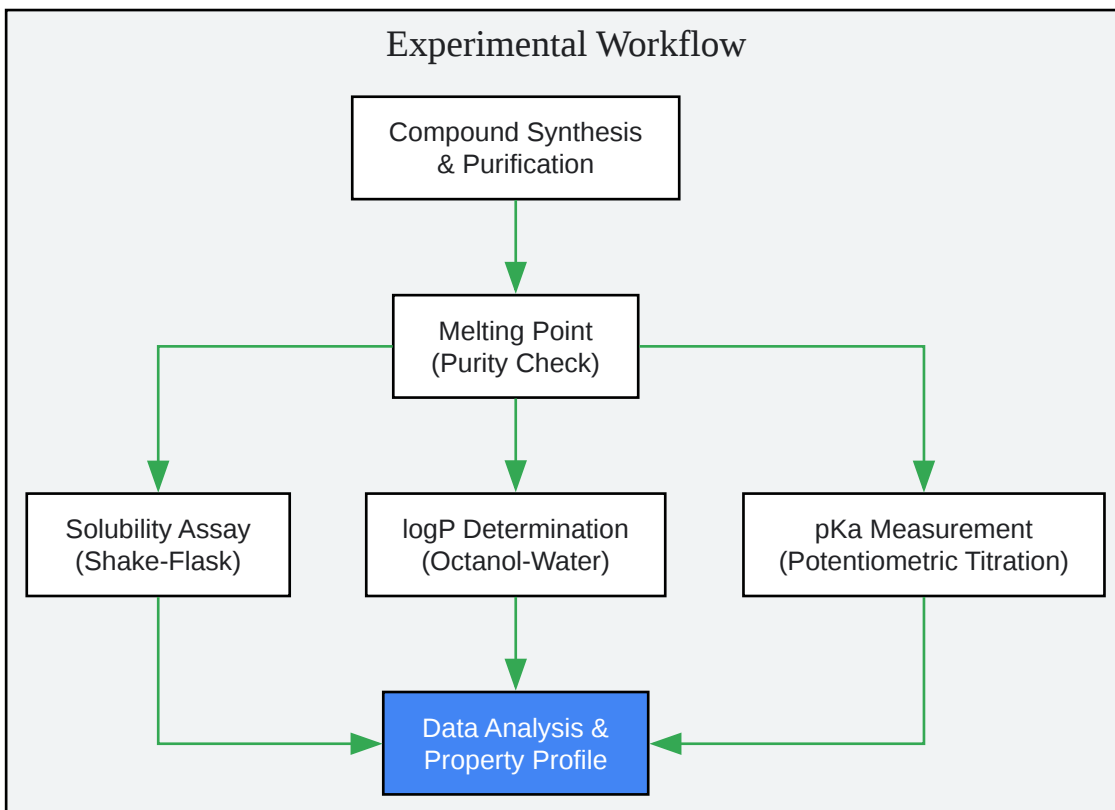
- Methodology: Potentiometric titration is a common and accurate method.
  - The compound is dissolved in water or a co-solvent system.
  - A standardized acid or base titrant is added incrementally to the solution.
  - The pH of the solution is measured after each addition of titrant using a calibrated pH meter.
  - A titration curve (pH vs. volume of titrant) is generated.
  - The pKa is determined from the inflection point of the curve.

## Aqueous Solubility

Solubility is crucial for drug delivery and absorption.[\[7\]](#)

- Methodology: The equilibrium solubility method (shake-flask) is widely used.
  - An excess amount of the solid compound is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).
  - The resulting suspension is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
  - The suspension is filtered to remove undissolved solid.

- The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique like HPLC or LC-MS.



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